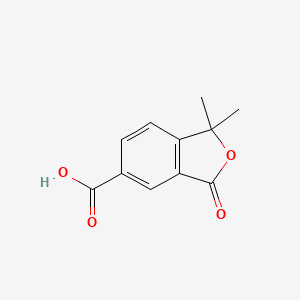
(6-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that contains several functional groups including a pyridine ring, a piperazine ring, a trifluoromethyl group, and a tetrahydropyran ring. The tetrahydropyran ring is a common motif in many natural products and pharmaceuticals .
Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo a variety of chemical reactions. For example, the pyridine ring could undergo electrophilic substitution, while the piperazine ring could undergo reactions at the nitrogen atoms. The tetrahydropyran ring could potentially undergo reactions at the oxygen atom or at the carbon atoms .Scientific Research Applications
Antimicrobial Properties
Pyridine compounds have been recognized for their antimicrobial activity. The presence of the pyridine nucleus, often combined with heterocycles or organic groups, contributes to improved therapeutic properties. These compounds exhibit selective interactions with specific proteins, making them effective against various pathogens. Additionally, pyridine enhances water solubility due to its poor basicity .
Antiviral Applications
Given the urgency of finding antiviral agents (especially during the COVID-19 pandemic), pyridine derivatives have gained attention. Their antiviral properties stem from interactions with target molecules. Researchers have explored the synthesis of pyridine-based compounds to combat viral infections .
Antitumor Potential
Pyridine-containing molecules have shown promise in anticancer research. While specific studies on this compound are limited, the pyridine scaffold remains an area of interest for potential antitumor applications .
Analgesic and Anti-Inflammatory Effects
Although direct evidence for this compound’s analgesic and anti-inflammatory properties is scarce, pyridine derivatives have been investigated for their potential in pain management and inflammation reduction .
Anticonvulsant Activity
While not extensively studied for this specific compound, pyridine-based molecules have demonstrated anticonvulsant effects. Further research is needed to explore its potential in treating seizures .
Antioxidant and Anti-Alzheimer’s Properties
The compound’s antioxidant and anti-Alzheimer’s properties remain speculative, but pyridine derivatives have been explored in these contexts. Researchers continue to investigate their potential therapeutic benefits .
Anti-Ulcer Effects
Although not directly studied for this compound, pyridine derivatives have been investigated for their anti-ulcer activity. Their impact on gastric health warrants further exploration .
Enhancing Water Solubility
As mentioned earlier, pyridine’s poor basicity contributes to improved water solubility. This property is valuable in drug development, where solubility affects bioavailability and pharmacokinetics .
properties
IUPAC Name |
[6-(oxan-4-ylmethoxy)pyridin-3-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26F3N3O3/c24-23(25,26)19-2-1-3-20(14-19)28-8-10-29(11-9-28)22(30)18-4-5-21(27-15-18)32-16-17-6-12-31-13-7-17/h1-5,14-15,17H,6-13,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMPNLZWHLPQTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2642638.png)
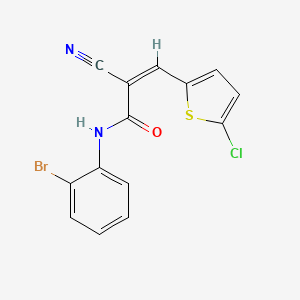
![4-(4-ethoxyphenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2642645.png)


![N-{4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl}-5-bromo-2-ethoxybenzenesulfonamide](/img/structure/B2642651.png)
![2-[(E)-3-(3-quinolinyl)-2-propenoyl]-1-hydrazinecarboxamide](/img/structure/B2642652.png)
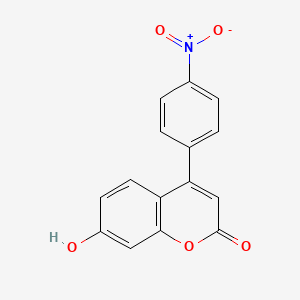
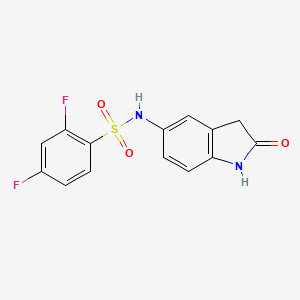
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine](/img/structure/B2642656.png)
![5-ethyl-3-oxo-2-phenyl-N-(o-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2642657.png)
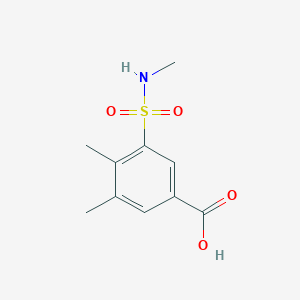
![Ethyl 1-(6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carbonyl)piperidine-3-carboxylate](/img/structure/B2642659.png)
